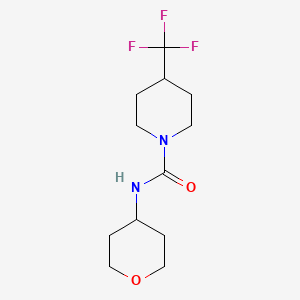

N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide

説明

N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the carboxamide nitrogen.

特性

IUPAC Name |

N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O2/c13-12(14,15)9-1-5-17(6-2-9)11(18)16-10-3-7-19-8-4-10/h9-10H,1-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBAQVHABWZZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)NC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide” typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions using appropriate oxan-4-yl halides or sulfonates.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of “N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide” would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

“N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide” can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine ring and the oxan-4-yl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

科学的研究の応用

Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Materials Science: Its unique structural features may make it useful in the design of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Biological Research: The compound may be used as a tool to study biological processes and pathways, particularly those involving piperidine derivatives.

作用機序

The mechanism of action of “N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

類似化合物との比較

Structural Comparison

The table below highlights structural similarities and differences between the target compound and related analogs:

Key Observations :

- Shared Features : All compounds contain a piperidine or piperazine core with trifluoromethyl or aromatic substituents, which are critical for target binding and metabolic resistance.

- Divergences :

Pharmacological Targets and Activities

- UDO and UDD: These non-azolic CYP51 inhibitors demonstrate potent anti-Trypanosoma cruzi activity, comparable to posaconazole. Their dual trifluoromethyl and pyridine groups enhance enzyme binding and parasite membrane disruption .

- Compound 19 : The tosyl group (a sulfonamide) is often associated with protease or receptor antagonism, though its pharmacological role remains unelucidated in the provided data .

Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl group increases lipophilicity across all compounds, but the oxan-4-yl group in the target compound balances this with moderate polarity, likely enhancing solubility over UDO/UDD (highly aromatic) and Compound 19 (bulky tosyl group).

- Metabolic Stability : The oxan-4-yl ether linkage may resist oxidative degradation better than the benzylidene spacer in the pyridazinyl analog or the tosyl group in Compound 17.

- Bioavailability : UDO/UDD’s pyridine rings may facilitate blood-brain barrier penetration, whereas the target compound’s oxan-4-yl group could favor peripheral tissue distribution.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。